N-[(4-methoxyphenyl)methyl]-6-[6-({[(3-methyl-1H-pyrazol-5-yl)carbamoyl]methyl}sulfanyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]hexanamide is a complex organic compound with significant potential in scientific research. Its structure incorporates multiple functional groups, making it a subject of interest in medicinal chemistry and pharmacology.
The compound falls under the category of heterocyclic compounds, specifically those containing pyrazole and quinazoline moieties. These classes of compounds are known for their diverse biological activities, including antitumor and anti-inflammatory effects.
The synthesis of N-[(4-methoxyphenyl)methyl]-6-[6-({[(3-methyl-1H-pyrazol-5-yl)carbamoyl]methyl}sulfanyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]hexanamide typically involves multi-step reactions that may include:
The synthesis may require specific conditions such as temperature control, pH adjustments, and the use of catalysts to ensure optimal yields. Techniques like high-performance liquid chromatography (HPLC) can be employed for purification and analysis of intermediates throughout the process.
The compound's structure features several notable components:
The structural representation can be expressed using various notations:
InChI=1S/C24H30N6O4S/c1-18(2)21(31)27-19(3)22(32)30(25)24(28)23(29)26(18)20(4)5-6-12(11)16(33)15(14)13(10)9/h5-10,18H,11-12H2,1-4H3,(H,25,28)(H,29,30)
CC(C)(C(=O)NCC(C)(C)N(C(=O)c1c[nH]c2ccccc2n1)c3ccccc3OC)=O
N-[(4-methoxyphenyl)methyl]-6-[6-({[(3-methyl-1H-pyrazol-5-yl)carbamoyl]methyl}sulfanyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]hexanamide can undergo various chemical reactions such as:
The reactivity of this compound is influenced by its electron-rich aromatic systems and the presence of electron-withdrawing groups which can stabilize transition states during reactions.
The mechanism by which N-[(4-methoxyphenyl)methyl]-6-[6-({[(3-methyl-1H-pyrazol-5-yl)carbamoyl]methyl}sulfanyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]hexanamide exerts its biological effects likely involves:
Studies have shown that similar compounds exhibit concentration-dependent biological activities which could also apply to this compound due to its structural similarities with known bioactive molecules .
The physical properties of N-[(4-methoxyphenyl)methyl]-6-[6-({[(3-methyl-1H-pyrazol-5-yl)carbamoyl]methyl}sulfanyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]hexanamide include:
Key chemical properties include:
N-[(4-methoxyphenyl)methyl]-6-[6-({[(3-methyl-1H-pyrazol-5-yl)carbamoyl]methyl}sulfanyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7 yl]hexanamide has potential applications in:
This compound represents a promising area for further research due to its complex structure and potential therapeutic applications.
CAS No.: 10484-09-0
CAS No.: 20303-60-0
CAS No.:
CAS No.: 51068-94-1
CAS No.:
CAS No.: 75023-40-4